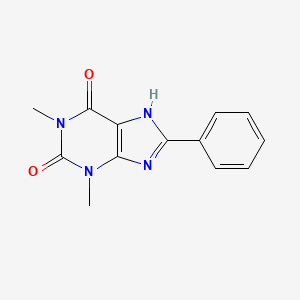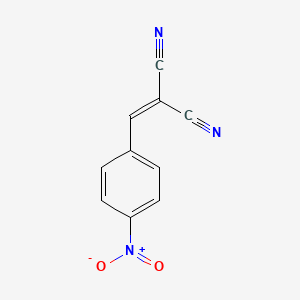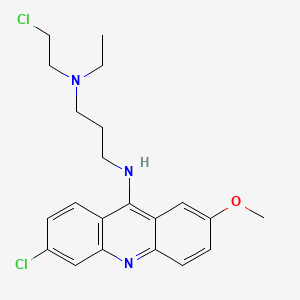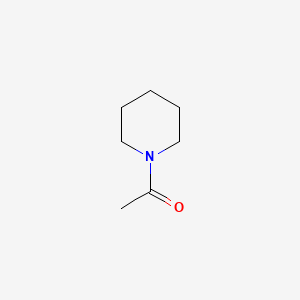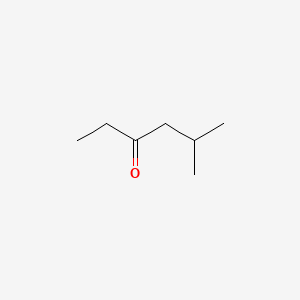![molecular formula C10H15N2O6P B1204288 ({[(1R,2R)-2-(uracil-1-yl)cyclopentyl]oxy}methyl)phosphonic acid](/img/structure/B1204288.png)
({[(1R,2R)-2-(uracil-1-yl)cyclopentyl]oxy}methyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[(1R,2R)-2-(uracil-1-yl)cyclopentyl]oxy}methyl)phosphonic acid is a phosphonic acid consisting of 1-cyclopentyluracil having a phosphomethoxy group at position 2 on the cyclopentyl ring with (1R,2R)-trans-stereochemistry. It derives from a uracil and a phosphonic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Diverse Applications
Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, are widely used due to their structural analogy with the phosphate moiety and their coordination or supramolecular properties. They have been utilized for various applications, including bioactive properties (drug, pro-drug), bone targeting, designing supramolecular or hybrid materials, functionalizing surfaces, analytical purposes, medical imaging, and as phosphoantigens. Different methods for synthesizing phosphonic acids, such as dealkylation of dialkyl phosphonates, are pivotal for numerous research projects due to their extensive applications in chemistry, biology, and physics (Sevrain et al., 2017).
Environmental Impact and Treatment
Phosphonates, due to their increasing consumption, have become a focal point of environmental scientists and agencies. Despite their stability against biological degradation, they can be efficiently removed (>80%) in wastewater treatment plants (WWTPs) operated with chemical phosphate precipitation. It is crucial to monitor phosphonate concentrations in effluents to prevent eutrophication. However, in high concentrations, phosphonates interfere with phosphate precipitation in WWTPs. Therefore, it's recommended to remove phosphonates, especially from industrial wastewaters, before discharging them into water bodies or WWTPs (Rott, Steinmetz & Metzger, 2018).
Biomedical Applications
Phosphonopeptides, mimetics of peptides where phosphonic acid or related groups replace either the carboxylic acid group at the C-terminus or are located in the peptidyl side chain, exhibit interesting physiological activities with potential applications in medicine and agriculture. Some peptides containing free, unsubstituted phosphonic acid exhibit antimicrobial activity. Non-hydrolysable analogues of phosphonoamino acids, which act as inhibitors of key enzymes related to various pathological states, are also valuable tools to study the physiological effects of phosphorylations (Kafarski, 2020).
Water Treatment Applications
In drinking water production, phosphonates are used as antiscalants to prevent the precipitation of salts on reverse osmosis membranes. However, phosphonate-based antiscalants often contain significant amounts of undeclared phosphorous contaminants. Comprehensive characterization of these technical phosphonates is essential for understanding their impact on water treatment processes and ensuring the safety of drinking water (Armbruster, Müller & Happel, 2019).
Eigenschaften
Produktname |
({[(1R,2R)-2-(uracil-1-yl)cyclopentyl]oxy}methyl)phosphonic acid |
|---|---|
Molekularformel |
C10H15N2O6P |
Molekulargewicht |
290.21 g/mol |
IUPAC-Name |
[(1R,2R)-2-(2,4-dioxopyrimidin-1-yl)cyclopentyl]oxymethylphosphonic acid |
InChI |
InChI=1S/C10H15N2O6P/c13-9-4-5-12(10(14)11-9)7-2-1-3-8(7)18-6-19(15,16)17/h4-5,7-8H,1-3,6H2,(H,11,13,14)(H2,15,16,17)/t7-,8-/m1/s1 |
InChI-Schlüssel |
KKXMDNJBVSYDQL-HTQZYQBOSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](C1)OCP(=O)(O)O)N2C=CC(=O)NC2=O |
Kanonische SMILES |
C1CC(C(C1)OCP(=O)(O)O)N2C=CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



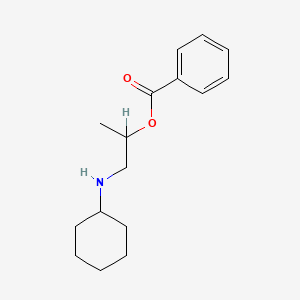
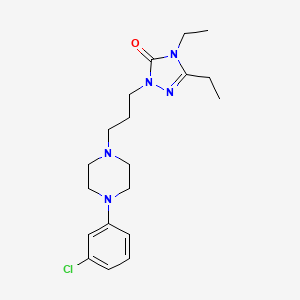
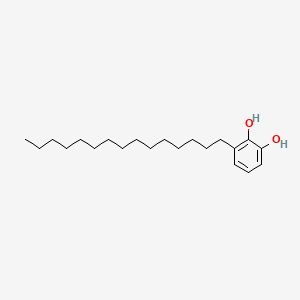
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1204211.png)
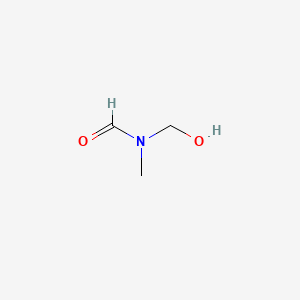
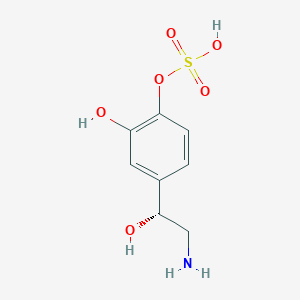
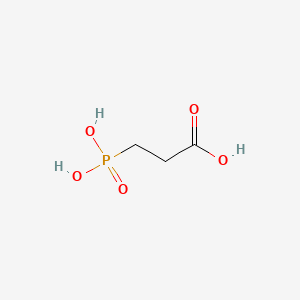
![2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1204216.png)
